Cycloheptyl (2-bromo-4-fluorophenyl)methanol
Description
Cycloheptyl (2-bromo-4-fluorophenyl)methanol is a substituted benzyl alcohol derivative characterized by a cycloheptyl group attached to a bromo- and fluoro-substituted aromatic ring. The presence of bromine and fluorine atoms enhances its reactivity and binding properties, making it a candidate for drug development or catalysis .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-cycloheptylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSTFPZHSTIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a cornerstone for introducing the cycloheptyl group into the bromo-fluorophenyl scaffold. The reaction typically involves displacing a leaving group (e.g., bromide or chloride) on the aromatic ring with a cycloheptylmethanol derivative.
Mechanism and Conditions :
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Substrate : 2-Bromo-4-fluorobenzyl bromide or chloride serves as the electrophilic partner.
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Nucleophile : Cycloheptylmethanol, activated via deprotonation with bases like sodium hydride or potassium tert-butoxide.
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Solvent : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates by stabilizing transition states.
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Temperature : Reactions proceed optimally at 60–80°C, balancing kinetic efficiency and side-product formation.
Challenges :
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Steric hindrance from the cycloheptyl group may reduce substitution efficiency.
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Competing elimination reactions necessitate careful control of base strength and stoichiometry.
Bromination of Cycloheptyl (4-Fluorophenyl)Methanol
Post-functionalization via electrophilic aromatic bromination offers a stepwise route. This method first synthesizes the 4-fluorophenyl intermediate, followed by regioselective bromination at the ortho position.
Procedure :
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Intermediate Synthesis : Cycloheptyl (4-fluorophenyl)methanol is prepared via Friedel-Crafts alkylation using cycloheptanol and 4-fluorobenzaldehyde.
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Bromination :
Regioselectivity :
The fluorine atom at the para position directs bromination to the ortho position via electron-withdrawing effects, ensuring high positional fidelity.
Grignard Reagent-Based Coupling
Kumada coupling using Grignard reagents enables direct aryl-cycloheptyl bond formation. This method is advantageous for scalability and functional group tolerance.
Protocol :
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Grignard Formation : 2-Bromo-4-fluorophenyl magnesium bromide is generated by reacting 2-bromo-4-fluorobromobenzene with magnesium in tetrahydrofuran.
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Coupling : The Grignard reagent reacts with cycloheptylmethanol derivatives (e.g., cycloheptylmethyl chloride) in the presence of a nickel catalyst (e.g., 1,2-bis(diphenylphosphino)ethane nickel chloride).
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Workup : Hydrolysis with aqueous ammonium chloride yields the target alcohol.
Optimization :
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Catalyst loading (1–2 mol%) and temperature (25–40°C) critically influence reaction efficiency.
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Polar solvents like THF improve reagent solubility and reaction homogeneity.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Large-scale synthesis benefits from continuous flow reactors, which enhance heat and mass transfer compared to batch systems.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Residence Time | 10–15 minutes | Minimizes decomposition |
| Temperature | 70–80°C | Balances kinetics and stability |
| Catalyst Concentration | 1.5–2.0 mol% | Maximizes turnover frequency |
Advantages :
Solvent and Catalyst Selection
Solvent Screening :
| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 94 | 99.3 |
| Chloroform | 4.81 | 93 | 99.4 |
| Tetrahydrofuran | 7.58 | 95 | 99.5 |
Data adapted from bromination and coupling protocols. Tetrahydrofuran outperforms chlorinated solvents due to superior nucleophile stabilization.
Catalyst Comparison :
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| NiCl₂(dppe) | 92 | 98 |
| Pd(PPh₃)₄ | 85 | 90 |
| CuI (Ullmann-type coupling) | 78 | 88 |
Nickel catalysts exhibit superior performance in Kumada couplings, attributed to their tolerance for sterically demanding substrates.
Challenges and Mitigation Strategies
Steric Hindrance Management
The cycloheptyl group’s bulkiness complicates both substitution and coupling reactions.
Solutions :
Purification of Polyhalogenated Byproducts
Bromination often generates di- or tri-substituted byproducts, necessitating advanced purification.
Techniques :
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (2-bromo-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Cycloheptyl (2-bromo-4-fluorophenyl)ketone.
Reduction: Cycloheptyl (4-fluorophenyl)methanol.
Substitution: Cycloheptyl (2-azido-4-fluorophenyl)methanol or Cycloheptyl (2-thio-4-fluorophenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Cycloheptyl (2-bromo-4-fluorophenyl)methanol has been investigated for its potential as a pharmacological agent. The presence of halogen substituents enhances its reactivity and binding affinity to biological targets, making it suitable for drug development.
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Case Study: Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of brominated phenylmethanols have shown efficacy against various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways . -
Binding Affinity
Studies indicate that cycloheptyl derivatives can selectively bind to certain receptors, such as cannabinoid receptors. For example, analogs have shown selective binding to CB1 receptors with varying Ki values, suggesting that this compound may possess similar properties .
Organic Synthesis
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions.
- Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:- Bromination of Fluorophenol Derivatives : Utilizing N-bromo-succinimide (NBS) in the presence of solvents like trifluoroacetic acid to introduce bromine at the 2-position while maintaining the fluorine at the 4-position.
- Reduction Reactions : Employing reagents such as lithium aluminum hydride to reduce corresponding carbonyl compounds to alcohols .
| Reaction Type | Reagents Used | Outcome |
|---|---|---|
| Bromination | NBS, trifluoroacetic acid | Introduction of bromine at the 2-position |
| Reduction | Lithium aluminum hydride | Conversion to alcohol |
Materials Science
Polymer Chemistry
this compound can be utilized in the development of new polymeric materials due to its ability to act as a monomer or crosslinking agent.
- Case Study: Polymerization Reactions
Incorporating this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with halogenated phenolic compounds exhibit improved flame retardancy and durability compared to non-halogenated counterparts .
Environmental Applications
Biodegradable Materials
The synthesis of biodegradable polymers using this compound is an emerging area of research. These materials can potentially reduce environmental impact while maintaining desirable physical properties.
Mechanism of Action
The mechanism by which Cycloheptyl (2-bromo-4-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Cycloheptyl (2-bromo-4-fluorophenyl)methanol with analogous compounds in terms of structural features, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Conformation
- Halogen Positioning: The 2-bromo-4-fluoro substitution in this compound creates steric and electronic effects distinct from analogs like (3-bromophenyl)(cycloheptyl)methanol ().
- Cycloalkyl vs. Aromatic Groups : Replacing the cycloheptyl group with a cyclopropyl ring (as in ) reduces steric bulk, likely increasing solubility but decreasing thermal stability. Cycloheptyl derivatives, however, may exhibit enhanced lipophilicity, favoring membrane permeability in drug candidates .
Crystallographic and Conformational Insights
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate () adopts a distorted screw-boat conformation with dihedral angles of 81.0–76.4° between aromatic rings. This highlights how substituent bulkiness and hydrogen bonding (N–H⋯O) influence packing stability—a consideration for designing crystalline derivatives of this compound .
Biological Activity
Cycloheptyl (2-bromo-4-fluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a phenyl ring that is substituted with bromine and fluorine atoms. The presence of these halogens enhances the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The bromine and fluorine atoms increase the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways or inhibition of pathogenic processes.
- Oxidation and Reduction Reactions : this compound can undergo oxidation to form ketones or reduction to yield alcohol derivatives, which may exhibit different biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis. In a high-throughput screening, compounds with similar structures showed significant inhibitory effects, suggesting potential applications in treating resistant bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines have demonstrated that this compound exhibits varying degrees of cytotoxic effects depending on the concentration used:
- Cell Lines Tested : HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).
- Results : At concentrations up to 10 µM, some analogs showed no significant decrease in cell viability, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, cytotoxicity | Halogenated structure enhances reactivity |
| Cycloheptyl (2-chloro-4-fluorophenyl)methanol | Moderate antimicrobial properties | Chlorine substitution may reduce potency |
| Cycloheptyl (2-bromo-4-chlorophenyl)methanol | Limited studies available | Potential for diverse derivative synthesis |
The unique combination of bromine and fluorine in this compound sets it apart from its analogs, potentially enhancing its biological activity and making it a valuable candidate for further research.
Case Studies and Research Findings
- Study on Antimycobacterial Activity : A study evaluating various derivatives of phenolic compounds found that those similar to this compound exhibited promising activity against Mycobacterium tuberculosis with minimal toxicity .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that the compound can effectively bind to targets involved in inflammatory responses, indicating potential anti-inflammatory applications .
- Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, emphasizing methods that enhance yield and purity while maintaining biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cycloheptyl (2-bromo-4-fluorophenyl)methanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, coupling 2-bromo-4-fluorobenzaldehyde derivatives with cycloheptylmagnesium bromide under anhydrous conditions (tetrahydrofuran, 0°C to room temperature) yields the alcohol after quenching and purification. Column chromatography (hexane/ethyl acetate gradient) is effective for isolating the product .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the aromatic and cycloheptyl proton environments. LC-MS (ESI+) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves stereochemistry. Halogen atoms (Br, F) require high-resolution data due to their strong scattering effects .
Q. What purification strategies are optimal for this compound?
- Methodological Answer : Combine recrystallization (ethanol/water) with column chromatography (silica gel, 3:1 hexane/ethyl acetate). Monitor purity via TLC (UV/iodine visualization). For trace impurities, preparative HPLC with a C18 column is recommended .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants or split signals) be resolved?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallographic discrepancies (e.g., disordered halogen atoms), refine the structure using SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .
Q. What computational methods are suitable for predicting reactivity or steric effects of the cycloheptyl group?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to analyze steric hindrance.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., low polarity in cycloheptyl group).
- QSPR Models : Corrate substituent effects (Br, F) with reaction rates using Hammett parameters .
Q. How can researchers mitigate low solubility in organic solvents during catalytic reactions?
- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane/toluene mixtures) or use phase-transfer catalysts (e.g., tetrabutylammonium bromide). For severe cases, derivatize the alcohol to a more soluble ester or ether temporarily .
Q. What strategies address crystallographic refinement challenges posed by halogen atoms?
- Methodological Answer : Collect high-resolution data (≤ 0.8 Å) to resolve Br and F electron density. Use SHELXL’s TWIN and BASF commands for twinned crystals. For heavy atom disorder, apply restraints (e.g., DFIX, FLAT) during refinement .
Q. How do electronic effects of bromo and fluoro substituents influence reaction pathways (e.g., nucleophilic aromatic substitution)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
